molecular formula C8H16O2 B1594205 3-Ethylhexanoic acid CAS No. 41065-91-2

3-Ethylhexanoic acid

Cat. No.: B1594205
CAS No.: 41065-91-2
M. Wt: 144.21 g/mol
InChI Key: UWWDUVVCVCAPNU-UHFFFAOYSA-N
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Description

3-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid that is structurally characterized by an ethyl group attached to the third carbon of a hexanoic acid chain. This compound is known for its applications in various industrial and chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylhexanoic acid can be synthesized through several methods. One common method involves the oxidation of 3-ethylhexanal using oxygen or air in the presence of a catalyst such as N-hydroxyphthalimide in isobutanol as a solvent . This method is efficient and yields high selectivity for this compound.

Industrial Production Methods: In industrial settings, this compound is often produced from butanal, which is a product of propylene hydroformylation. The process involves aldol condensation of butanal to form 2-ethylhexenal, followed by hydrogenation to produce 2-ethylhexanal. The final step is the oxidation of 2-ethylhexanal to this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, air, and catalysts like N-hydroxyphthalimide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides and alcohols are commonly used reagents for esterification reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces esters and amides.

Scientific Research Applications

3-Ethylhexanoic acid has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but with the ethyl group attached to the second carbon.

    Hexanoic acid: Lacks the ethyl group, making it less branched.

    Valproic acid: A branched-chain carboxylic acid with anticonvulsant properties.

Uniqueness: 3-Ethylhexanoic acid is unique due to its specific branching, which imparts distinct physical and chemical properties. This branching affects its reactivity and solubility, making it suitable for specialized industrial applications .

Biological Activity

3-Ethylhexanoic acid (3-EHA) is a branched-chain fatty acid with the molecular formula C8H16O2C_8H_{16}O_2. It has garnered attention in various fields, including biochemistry and toxicology, due to its diverse biological activities. This article aims to explore the biological activity of 3-EHA, focusing on its toxicological profile, potential health effects, and relevant case studies.

  • Molecular Weight : 144.21 g/mol
  • Structure :
    • This compound Structure

Biological Activity Overview

This compound is primarily known for its role as a metabolite and its interactions with biological systems. It is associated with various biochemical pathways and has been studied for its potential effects on human health.

Toxicological Profile

  • Acute Toxicity : Studies indicate that 3-EHA exhibits low acute toxicity through dermal, oral, and inhalation routes. This conclusion is supported by safety assessments that report no significant adverse effects at typical exposure levels .
  • Reproductive and Developmental Toxicity : Research suggests that while 3-EHA itself has not shown significant reproductive toxicity, its metabolic precursor, 2-ethylhexanoic acid (2-EHA), has been linked to liver and developmental toxicity in animal models. The mechanism involves metallothionein induction leading to zinc deficiency in developing embryos .
  • Chronic Exposure Effects : Chronic exposure to 3-EHA may lead to cumulative effects similar to those observed with other alkyl acids. The NIOSH occupational exposure banding process categorizes it based on its potential health risks across multiple endpoints, including reproductive toxicity and specific target organ toxicity .

Case Study 1: Developmental Toxicity Mechanism

A study investigated the developmental toxicity of 2-EHA, revealing that maternal liver toxicity could induce a cascade of effects detrimental to embryo development. Zinc supplementation was shown to mitigate these effects, highlighting the importance of nutritional status in modulating toxicity outcomes .

Case Study 2: Antioxidant Properties

Research has indicated that certain branched-chain fatty acids, including 3-EHA, possess antioxidant properties. A study demonstrated that these fatty acids could inhibit lipid peroxidation, suggesting a protective role against oxidative stress in biological systems .

Summary of Toxicological Findings

EndpointObserved EffectReference
Acute ToxicityLow toxicity
Reproductive ToxicityNo significant findings
Developmental ToxicityLinked to zinc deficiency
Antioxidant ActivityInhibits lipid peroxidation

Occupational Exposure Banding

BandExposure Concentration RangeHealth Effects Considered
AHighest exposureAcute toxicity
BModerate exposureReproductive toxicity
CLower exposureSpecific target organ toxicity
DLowest exposureChronic effects
EMinimal exposureNon-significant effects

Properties

IUPAC Name

3-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDUVVCVCAPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961424
Record name 3-Ethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41065-91-2
Record name Hexanoic acid, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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